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For Researchers, Scientists, and Drug Development Professionals

Introduction
Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of modern biological

research and drug development, enabling the sensitive and specific quantification of a wide

range of analytes, from proteins and peptides to antibodies and hormones. The 96-well plate

format is particularly well-suited for high-throughput screening (HTS), allowing for the

simultaneous analysis of numerous samples. A critical component of many ELISA systems is

the detection step, which often relies on the enzymatic activity of Horseradish Peroxidase

(HRP) conjugated to a detection antibody.

ML169 is a highly sensitive chromogenic substrate solution containing 3,3',5,5'-

tetramethylbenzidine (TMB). In the presence of HRP and a peroxide, ML169 is oxidized,

resulting in a blue-colored product. The reaction can be stopped by the addition of an acid,

which converts the blue product to a stable yellow color. The intensity of this yellow color, which

is proportional to the amount of analyte in the sample, can be quantified by measuring the

absorbance at 450 nm using a microplate reader.

This application note provides a detailed protocol for the use of ML169 in a sandwich ELISA

format in a 96-well plate, a common and robust method for antigen detection.

Principle of the Sandwich ELISA
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The sandwich ELISA is a highly specific assay that "sandwiches" the target antigen between

two specific antibodies: a capture antibody and a detection antibody. The capture antibody is

pre-coated onto the surface of the 96-well plate. When the sample is added, the antigen of

interest is captured by this antibody. After washing away unbound components, a biotinylated

detection antibody, which recognizes a different epitope on the antigen, is added.

Subsequently, a streptavidin-HRP conjugate is introduced, which binds to the biotinylated

detection antibody. Finally, the ML169 TMB substrate solution is added. The HRP enzyme

catalyzes the conversion of TMB to a colored product, and the intensity of the color is directly

proportional to the concentration of the antigen in the sample.

Experimental Protocols
Materials and Reagents
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Reagent/Material Supplier Catalog Number

ML169 TMB Substrate

Solution
HiMedia Laboratories ML169

96-well high-binding

microplates
(e.g., Corning) (e.g., 9018)

Capture Antibody (specific to

target antigen)
Various Vendor-specific

Biotinylated Detection Antibody

(specific to target antigen)
Various Vendor-specific

Recombinant Antigen

Standard
Various Vendor-specific

Streptavidin-HRP Conjugate Various Vendor-specific

Coating Buffer (e.g., 0.1 M

carbonate-bicarbonate, pH

9.6)

In-house preparation -

Wash Buffer (e.g., PBS with

0.05% Tween-20)
In-house preparation -

Blocking Buffer (e.g., 1% BSA

in PBS)
In-house preparation -

Assay Diluent (e.g., 0.1% BSA

in PBS)
In-house preparation -

Stop Solution (e.g., 2 N

H₂SO₄)
In-house preparation -

Microplate reader with 450 nm

filter
Various -

Multichannel pipette Various -

Plate washer (optional) Various -

Protocol
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Plate Coating:

1. Dilute the capture antibody to the recommended concentration (typically 1-10 µg/mL) in

Coating Buffer.

2. Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

3. Seal the plate and incubate overnight at 4°C.

Blocking:

1. Wash the plate three times with 200 µL of Wash Buffer per well.

2. Add 200 µL of Blocking Buffer to each well.

3. Seal the plate and incubate for 1-2 hours at room temperature.

Sample and Standard Incubation:

1. Prepare a serial dilution of the recombinant antigen standard in Assay Diluent to generate

a standard curve. A typical range might be from 0 pg/mL to 1000 pg/mL.

2. Prepare your samples by diluting them in Assay Diluent to fall within the range of the

standard curve.

3. Wash the plate three times with 200 µL of Wash Buffer per well.

4. Add 100 µL of the standards and samples to the appropriate wells.

5. Seal the plate and incubate for 2 hours at room temperature.

Detection Antibody Incubation:

1. Wash the plate three times with 200 µL of Wash Buffer per well.

2. Dilute the biotinylated detection antibody to the recommended concentration in Assay

Diluent.

3. Add 100 µL of the diluted detection antibody to each well.
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4. Seal the plate and incubate for 1 hour at room temperature.

Streptavidin-HRP Incubation:

1. Wash the plate three times with 200 µL of Wash Buffer per well.

2. Dilute the Streptavidin-HRP conjugate to the recommended concentration in Assay

Diluent.

3. Add 100 µL of the diluted Streptavidin-HRP to each well.

4. Seal the plate and incubate for 30 minutes at room temperature, protected from light.

Color Development:

1. Wash the plate five times with 200 µL of Wash Buffer per well.

2. Allow the ML169 TMB Substrate Solution to come to room temperature.

3. Add 100 µL of ML169 to each well.

4. Incubate for 15-30 minutes at room temperature in the dark. Monitor for color

development. The solution in the wells will turn blue.

Stopping the Reaction:

1. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

2. Gently tap the plate to ensure thorough mixing.

Data Acquisition:

1. Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes

of adding the Stop Solution.

Data Presentation
The quantitative data obtained from the ELISA should be organized for clear interpretation.

Below is an example of how to structure the data from a standard curve and unknown samples.
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Well Position Sample ID
Absorbance at
450 nm

Mean
Absorbance

Calculated
Concentration
(pg/mL)

A1, A2
Standard 1 (1000

pg/mL)
2.105, 2.095 2.100 1000

B1, B2
Standard 2 (500

pg/mL)
1.550, 1.560 1.555 500

C1, C2
Standard 3 (250

pg/mL)
0.980, 0.990 0.985 250

D1, D2
Standard 4 (125

pg/mL)
0.550, 0.560 0.555 125

E1, E2
Standard 5 (62.5

pg/mL)
0.310, 0.320 0.315 62.5

F1, F2
Standard 6

(31.25 pg/mL)
0.180, 0.190 0.185 31.25

G1, G2
Standard 7 (0

pg/mL - Blank)
0.050, 0.052 0.051 0

H1, H2
Unknown

Sample 1
1.234, 1.240 1.237 375.8

A3, B3
Unknown

Sample 2
0.765, 0.771 0.768 188.2

Visualization
Sandwich ELISA Workflow

Plate Preparation Assay Steps Detection
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Click to download full resolution via product page

Caption: Workflow diagram of a sandwich ELISA protocol.

HRP-TMB Reaction Mechanism

HRP (enzyme)
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addition of
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Caption: The enzymatic reaction of HRP with TMB substrate.

To cite this document: BenchChem. [Application Note: High-Throughput Screening Using
ML169 in a 96-Well Plate Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609120#how-to-use-ml169-in-a-96-well-plate-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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